

Chemical Synthesis of 2'-Deoxyisoguanosine: Application Notes and Protocols

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Compound of Interest

Compound Name: 2'-Deoxyisoguanosine

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Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis of **2'-deoxyisoguanosine** (dI G), a crucial modified nucleoside in oligonucleotide-based research and drug development. Two primary synthetic routes are detailed: a five-step synthesis commencing from 2,6-diaminopurine and a more concise method starting from 2,6-dichloropurine. Additionally, a protocol for the preparation of the **2'-deoxyisoguanosine** phosphoramidite, essential for automated oligonucleotide synthesis, is provided. This document is intended to serve as a comprehensive guide for researchers, offering step-by-step instructions, quantitative data, and visual representations of the synthetic workflows.

Introduction

2'-Deoxyisoguanosine (dI G) is an isomer of the naturally occurring 2'-deoxyguanosine. Its unique hydrogen bonding pattern, forming a stable base pair with isocytosine, has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. The incorporation of dI G into oligonucleotides can enhance their binding affinity and specificity, making them valuable tools for various applications, including antigene and antisense therapies. The chemical synthesis of dI G, however, requires a multi-step process involving careful protection and deprotection strategies. This document outlines two well-established methods for its synthesis and subsequent conversion to a phosphoramidite for use in solid-phase oligonucleotide synthesis.

Data Presentation

Table 1: Summary of Yields for the Synthesis of **2'-deoxyisoguanosine** from 2,6-Diaminopurine

Step	Reaction	Starting Material	Product	Reagents	Yield (%)
1	Diazotization	2,6-Diaminopurine	Isoguanine	NaNO ₂ , H ₂ SO ₄	Not specified
2	Tritylation	Isoguanine	N ⁹ -Trityl-isoguanine	Trityl chloride, Pyridine	Not specified
3	Protection	N ⁹ -Trityl-isoguanine	Protected Isoguanine Derivative	TMSCl, DPC-Cl	Not specified
4	Glycosylation	Protected Isoguanine Derivative	Fully Protected 2'-deoxyisoguanosine	Hoffer's sugar	Good
5	Deprotection	Fully Protected 2'-deoxyisoguanosine	2'-Deoxyisoguanosine	NH ₃ /MeOH	Not specified

Table 2: Summary of Yields for the Synthesis of **2'-deoxyisoguanosine** from 2-Amino-2'-deoxyadenosine

Step	Reaction	Starting Material	Product	Reagents	Yield (%)
1	Conversion	2-Amino-2'-deoxyadenosine	2'-Deoxyisoguanosine	Not specified	81% [1]

Table 3: Coupling Efficiency for **2'-Deoxyisoguanosine** Phosphoramidite in Oligonucleotide Synthesis

Phosphoramidite	Protecting Groups	Coupling Time	Coupling Efficiency (%)
2'-deoxyisoguanosine phosphoramidite	N ⁶ -[(diisobutylamino)met hylidene], O ² -(diphenylcarbamoyl)	≥ 600 s	> 97% [2]

Experimental Protocols

Protocol 1: Five-Step Synthesis of 2'-Deoxyisoguanosine from 2,6-Diaminopurine[\[3\]](#)

This protocol is based on the method described by Arico, Calhoun, and McLaughlin.

Step 1: Diazotization of 2,6-Diaminopurine to Isoguanine

- Dissolve 2,6-diaminopurine in aqueous sulfuric acid.
- Cool the solution in an ice bath.
- Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
- Stir the reaction mixture for 1-2 hours at low temperature.
- Neutralize the reaction mixture to precipitate isoguanine.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: N⁹-Tritylation of Isoguanine

- Suspend isoguanine in anhydrous pyridine.
- Add trityl chloride in portions with stirring.

- Stir the reaction mixture at room temperature overnight.
- Quench the reaction with methanol.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N⁹-trityl-isoguanine.

Step 3: Protection of the Exocyclic Amino and Carbonyl Groups

- Dissolve N⁹-trityl-isoguanine in anhydrous pyridine.
- Add trimethylsilyl chloride (TMSCl) and stir for 2-3 hours to silylate the O²-carbonyl group.
- Add diphenylcarbamoyl chloride (DPC-Cl) to protect the N⁶-amino group and stir overnight.
- Remove the TMS group by adding aqueous ammonia.
- Extract the product with an organic solvent and purify by column chromatography.

Step 4: Glycosylation with Hoffer's Sugar

- Dissolve the protected isoguanine derivative in an anhydrous aprotic solvent (e.g., acetonitrile).
- Add Hoffer's sugar (2-deoxy-3,5-di-O-p-toluoyl- α -D-erythro-pentofuranosyl chloride).
- Add a suitable catalyst or promoter (e.g., a Lewis acid).
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction mixture and purify the fully protected **2'-deoxyisoguanosine** by column chromatography.

Step 5: Deprotection to Yield **2'-Deoxyisoguanosine**

- Dissolve the fully protected nucleoside in methanolic ammonia.

- Stir the solution at room temperature or with gentle heating until all protecting groups are removed.
- Evaporate the solvent and purify the final product, **2'-deoxyisoguanosine**, by recrystallization or column chromatography.

Protocol 2: Synthesis of 2'-Deoxyisoguanosine Phosphoramidite[2]

This protocol is adapted from the work of Seela and Wei for the preparation of a phosphoramidite suitable for oligonucleotide synthesis.

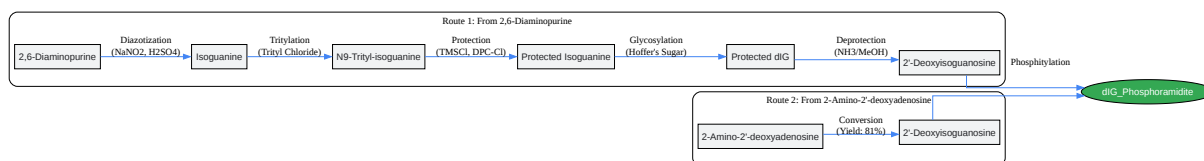
Step 1: Protection of **2'-Deoxyisoguanosine**

- Start with commercially available or previously synthesized **2'-deoxyisoguanosine**.
- Protect the N⁶-amino group with a diisobutylformamidinium group.
- Protect the O²-carbonyl group with a diphenylcarbamoyl (DPC) group.
- Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

Step 2: Phosphitylation

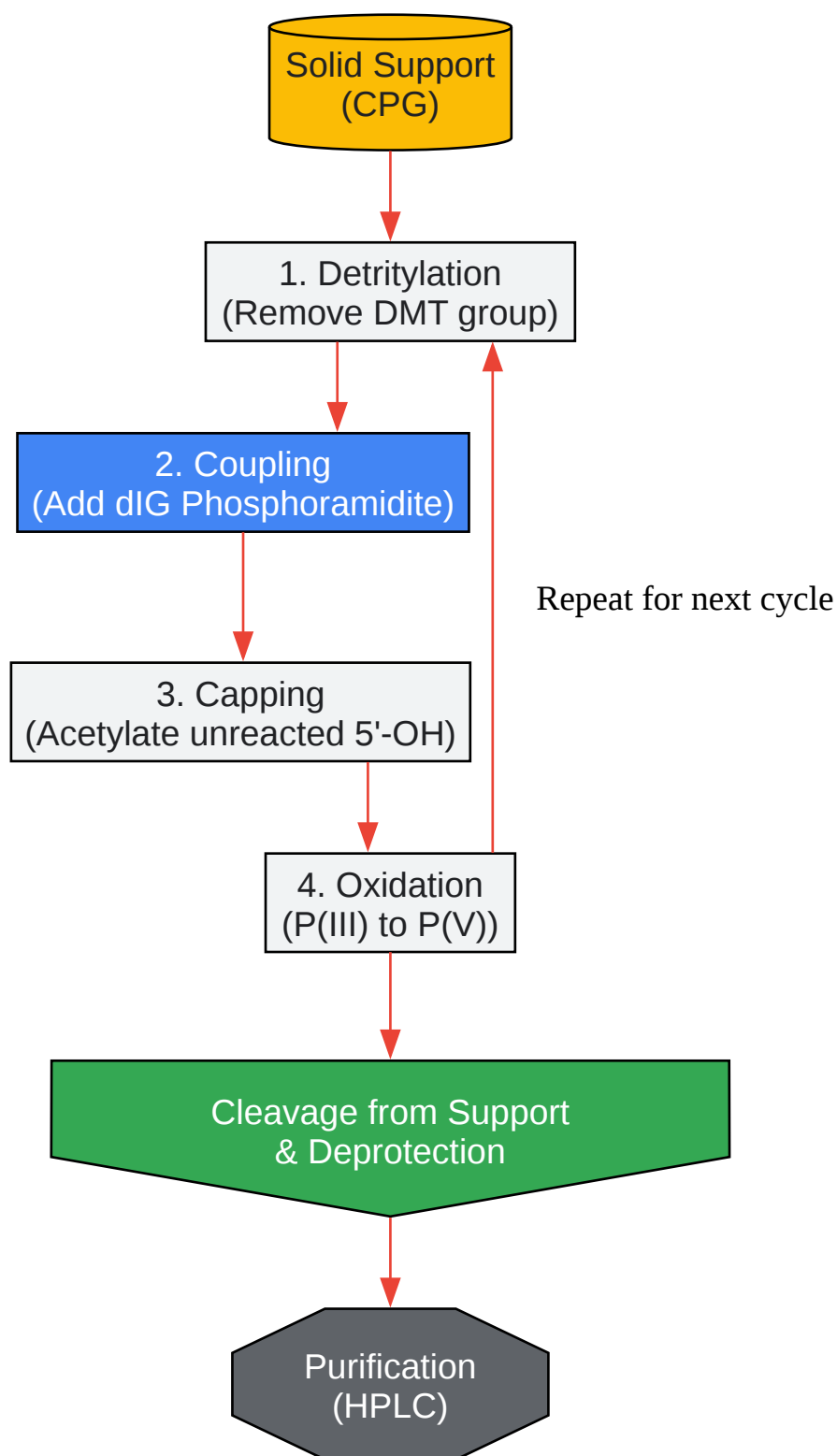
- Dissolve the fully protected **2'-deoxyisoguanosine** in anhydrous dichloromethane.
- Add N,N-diisopropylethylamine (DIPEA).
- Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0 °C.
- Stir the reaction at room temperature for 2-4 hours.
- Quench the reaction and purify the resulting phosphoramidite by flash chromatography on silica gel.

Mandatory Visualization



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Caption: Synthetic routes to **2'-deoxyisoguanosine** and its phosphoramidite.



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Caption: Workflow for incorporating **2'-deoxyisoguanosine** into oligonucleotides.

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References

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